molecular formula C5H9NO3 B3434668 3-Hydroxyproline CAS No. 14916-76-8

3-Hydroxyproline

Cat. No.: B3434668
CAS No.: 14916-76-8
M. Wt: 131.13 g/mol
InChI Key: BJBUEDPLEOHJGE-BKLSDQPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxyproline (C~5~H~9~NO~3~) is a minor but functionally significant post-translationally modified amino acid found primarily in collagen . Unlike the more abundant 4-Hydroxyproline, which stabilizes the collagen triple helix, this compound is believed to play a specialized role in the ordered supramolecular assembly of collagen fibrils, a critical process for tissue integrity . Its presence is essential, as genetic defects that inhibit its formation are linked to recessive Osteogenesis Imperfecta, a brittle bone disease . Recent research has uncovered its significant potential as a bioactive agent. A 2022 study identified the tripeptide Gly-3Hyp-4Hyp in human blood at high concentrations after oral ingestion of collagen hydrolysate . This specific tripeptide demonstrated exceptionally high resistance to peptidase digestion, leading to persistently high blood levels, and exhibited bioactivity by promoting both fibroblast chemotaxis and osteoblast differentiation . This makes this compound a crucial compound for research in bone and connective tissue metabolism, wound healing, and the development of nutraceuticals. This product is provided as a high-purity chemical standard. It is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3?,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBUEDPLEOHJGE-BKLSDQPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276427
Record name 3-Hydroxyproline
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URL https://comptox.epa.gov/dashboard/DTXSID20276427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

567-36-2, 14916-76-8
Record name 3-Hydroxyproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014916768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemistry and Conformational Characteristics of 3 Hydroxyproline

Analysis of Pyrrolidine (B122466) Ring Pucker in 3-Hydroxyproline (B1217163) Residues

The conformation of the five-membered pyrrolidine ring of proline and its derivatives, including this compound (3-Hyp), is a critical determinant of peptide and protein structure. The ring is not planar but exists in puckered conformations, primarily described as Cγ-endo (up) or Cγ-exo (down) puckers, which refer to the displacement of the Cγ atom relative to the plane defined by the other four ring atoms. The presence and stereochemistry of the hydroxyl group at the C3 position significantly influence this puckering preference.

In (2S,3S)-3-hydroxyproline, the hydroxyl group and the carboxyl group are in a cis relationship. Due to the gauche effect, where vicinal electron-withdrawing groups prefer a gauche (60°) dihedral angle, (2S,3S)-3-hydroxyproline favors a Cγ-endo ring pucker. researchgate.netscispace.com This preference is driven by the stereoelectronic interaction between the electronegative nitrogen atom and the hydroxyl group. researchgate.net Conversely, in the trans isomer, (2S,3R)-3-hydroxyproline, the hydroxyl and carboxyl groups are on opposite sides of the ring.

The position of the 3-Hyp residue within a peptide sequence, particularly in the context of collagen's repeating Xaa-Yaa-Gly motif, further dictates the conformational consequences of its ring pucker. The Yaa position in a collagen triple helix strongly favors an exo ring pucker. researchgate.netnih.gov Consequently, when 3-Hyp, which intrinsically prefers an endo pucker, is placed in the Yaa position, it leads to inappropriate main-chain dihedral angles and steric clashes, destabilizing the triple helix. researchgate.netwisc.educapes.gov.br However, when 3-Hyp is in its natural Xaa position, the destabilization is less pronounced. researchgate.netwisc.edunih.gov

The puckering preferences can be summarized as follows:

(2S,3S)-3-hydroxyproline (cis): Favors Cγ-endo pucker. researchgate.net

Collagen Yaa position: Requires Cγ-exo pucker. researchgate.netnih.gov

Collagen Xaa position: Can accommodate different puckers more readily than the Yaa position. wisc.edu

This interplay between the intrinsic puckering preference of 3-Hyp and the conformational requirements of its local environment in a peptide chain is a key factor in its effect on protein stability.

Influence of the 3-Hydroxyl Group on Peptide Bond Isomerization

The peptide bond preceding a proline residue (the Xaa-Pro bond) is unique in its ability to adopt both trans and cis conformations, with the trans form generally being more stable. The isomerization between these two states is a crucial process in protein folding and function. The electronegativity of substituents on the proline ring can influence the equilibrium and kinetics of this isomerization.

In the case of 4-hydroxyproline (B1632879) (4-Hyp), the 4-hydroxyl group is known to increase the trans/cis ratio of an Xaa-4-Hyp peptide bond by about 50% compared to an Xaa-Pro bond. wisc.edu This effect contributes to the enhanced stability of collagen triple helices containing 4-Hyp, where all peptide bonds are in the trans conformation. wisc.edu

However, studies on this compound have shown that its 3-hydroxyl group has a negligible effect on the trans/cis ratio of the preceding peptide bond. wisc.edu Nuclear Magnetic Resonance (NMR) spectroscopy was used to compare the trans/cis ratios of N-acetyl-3-hydroxyproline methyl ester and N-acetyl-proline methyl ester in D2O. The ratios were found to be very similar, 4.9 and 4.6, respectively. wisc.edu This indicates that, unlike the 4-hydroxyl group, the 3-hydroxyl group does not significantly preorganize the peptide bond into the trans conformation required for the collagen triple helix. wisc.edu Therefore, the destabilizing effect of 3-Hyp on collagen stability is not attributed to an unfavorable shift in the peptide bond isomer equilibrium. wisc.edu

Research on N-acetyl-3,3-dimethylproline N'-methylamide has shown that bulky substituents at the 3-position can dramatically slow the rate of cis-to-trans isomerization, likely by restricting the ψ dihedral angle. acs.org While the single hydroxyl group in 3-Hyp does not show this dramatic kinetic effect, it highlights the sensitivity of the isomerization process to the substitution pattern on the pyrrolidine ring. acs.org

Conformational Preferences of this compound in Peptide Chains

The incorporation of this compound into a peptide chain introduces specific conformational constraints that can significantly alter the peptide's secondary structure. These effects are highly dependent on the stereochemistry of the 3-Hyp residue, its position in the peptide sequence, and the surrounding solvent environment.

In collagen, a fibrous protein with a repeating Xaa-Yaa-Gly sequence, the effect of 3-Hyp on stability is position-dependent. nih.gov Naturally, (3S)-hydroxy-L-proline is found in the sequence 3-Hyp-4-Hyp-Gly. wisc.eduacs.org When a 3-Hyp residue is placed in its natural Xaa position in a model collagen peptide, it causes a small destabilization of the triple helix compared to proline. researchgate.netwisc.edu This is attributed to the inductive effect of the 3-hydroxyl group, which slightly weakens a key interstrand hydrogen bond. wisc.eduacs.org However, when 3-Hyp is placed in the non-natural Yaa position, the destabilization is much more significant. researchgate.netwisc.edunih.gov This is because the intrinsic preference of 3-Hyp for an endo ring pucker clashes with the exo pucker required for the Yaa position, leading to unfavorable dihedral angles and steric hindrance. wisc.educapes.gov.br

The conformational effects are a result of several factors:

Stereoelectronic Effects: The gauche effect between the ring nitrogen and the 3-hydroxyl group favors a specific ring pucker (endo for (2S,3S)-3-Hyp). researchgate.netscispace.com

Steric Interactions: The bulk and position of the hydroxyl group can lead to steric clashes with other parts of the peptide chain, restricting the available conformational space, particularly the ψ dihedral angle. mdpi.com

Hydrogen Bonding: The hydroxyl group can form intramolecular hydrogen bonds, which can stabilize specific turn-like structures or compete with inter-chain hydrogen bonds, as seen in collagen. nih.gov

Computational and Spectroscopic Approaches to this compound Conformation

A combination of computational modeling and spectroscopic techniques has been essential for elucidating the detailed conformational landscape of this compound and its influence on peptide structure.

Computational Approaches: Density Functional Theory (DFT) and ab initio molecular orbital calculations have been widely used to predict the preferred conformations of 3-Hyp and its derivatives. raineslab.commdpi.com These methods can calculate the relative energies of different ring puckers and peptide bond isomers, providing insights into the stereoelectronic effects that govern their stability. nih.govraineslab.com For instance, computational analyses have confirmed that the gauche effect between the ring nitrogen and an electron-withdrawing substituent at the C3 or C4 position is a primary driver of ring pucker preference. scispace.comacs.org Molecular dynamics simulations further allow for the exploration of the dynamic behavior of 3-Hyp-containing peptides in different environments, such as in solution or interacting with other molecules. researchgate.net These simulations can reveal how factors like solvent polarity and intermolecular interactions influence the conformational equilibrium. researchgate.net

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for experimentally studying the conformation of 3-Hyp in solution. 1H NMR can provide information on ring pucker through the analysis of coupling constants, such as the J value between H-2 and H-3. researchgate.net Magnetization transfer experiments in NMR can be used to measure the rates of cis-trans isomerization of the prolyl peptide bond. acs.org These studies have been crucial in demonstrating that the 3-hydroxyl group has a minimal effect on the trans/cis equilibrium, unlike its 4-hydroxy counterpart. wisc.edu

Infrared (IR) spectroscopy, particularly Fourier-transform IR (FT-IR), can be used to detect intramolecular hydrogen bonds involving the 3-hydroxyl group by observing the N-H stretching absorbances. acs.org More advanced techniques like infrared multiple photon dissociation (IRMPD) spectroscopy, combined with mass spectrometry, allow for the differentiation of closely related isomers, such as cis-3-hydroxyproline and cis-4-hydroxyproline, in the gas phase. ru.nl These experiments, when paired with quantum-chemical calculations, provide detailed structural information by comparing experimental and calculated vibrational spectra. ru.nl

X-ray crystallography provides definitive, high-resolution structural information in the solid state. The crystal structures of peptides containing 3-Hyp and its derivatives have confirmed the ring pucker preferences and the impact of substituents on bond lengths and angles. wisc.eduraineslab.com For example, X-ray diffraction analysis has shown how electron-withdrawing substituents in the 4-position can shorten specific bonds within the pyrrolidine ring and alter the pyramidalization of the nitrogen atom. raineslab.com

Finally, mass spectrometry is used to identify and locate 3-Hyp residues within large protein chains like collagen, providing essential information on the post-translational modification patterns in different tissues and species. plos.orgnih.gov

Biosynthetic Pathways and Enzymatic Mechanisms of 3 Hydroxylation

The Prolyl 3-Hydroxylase (P3H) Family and Its Diverse Isoforms

The hydroxylation of proline at the 3-position is catalyzed by a family of enzymes known as prolyl 3-hydroxylases (P3Hs). tandfonline.compnas.org In humans, this family is comprised of three main isoforms: P3H1, P3H2, and P3H3, encoded by the genes LEPRE1, LEPREL1, and LEPREL2, respectively. tandfonline.com These enzymes are located in the endoplasmic reticulum and belong to the 2-oxoglutarate-dependent dioxygenase superfamily. nih.gov

Characterization of P3H1, P3H2, and Other Putative P3H Enzymes

P3H1 , also known as leprecan, was the first of the family to be characterized. nih.goviusspavia.it It is a key player in the modification of fibrillar collagens, such as types I, II, III, and V. iusspavia.itjst.go.jp Structurally, P3H1 contains a C-terminal 2-oxoglutarate-dependent dioxygenase domain responsible for its hydroxylase activity and shares conserved residues with prolyl 4-hydroxylases and lysyl hydroxylases. tandfonline.comnih.gov For its activity on type I collagen, P3H1 forms a crucial trimeric complex with cartilage-associated protein (CRTAP) and cyclophilin B (CypB). tandfonline.comtandfonline.comuzh.ch The absence or mutation of any component of this complex can lead to a lack of 3-hydroxylation at the specific Pro986 residue in type I collagen, resulting in severe bone disorders like recessive osteogenesis imperfecta. tandfonline.comnih.gov

P3H2 is predominantly associated with the hydroxylation of basement membrane collagens, particularly type IV collagen. tandfonline.comjst.go.jpmdpi.com Unlike P3H1, P3H2 does not appear to require complex formation with CRTAP for its activity. nih.gov Studies have shown that P3H2 is highly expressed in tissues rich in basement membranes, such as the kidney. jst.go.jpnih.gov The loss of P3H2 activity has been linked to phenotypes affecting the eye lens and high myopia, highlighting its importance in the integrity of these structures. nih.gov

P3H3 is another member of the family, though its specific substrates and functions are less well-defined. tandfonline.comjst.go.jp Research suggests it may be involved in the 3-hydroxylation of certain proline residues in collagen type II. tandfonline.comresearchgate.net

Beyond these three, other proteins share structural similarities with the P3H family. CRTAP and a nucleolar protein known as Sc65 (also called No55) show homology to the N-terminal region of P3H1 but lack the catalytic domain. tandfonline.comnih.gov These proteins contain tetratricopeptide (TPR)-like domains, which are often involved in protein-protein interactions and likely play a role in the formation of modification complexes. tandfonline.com

Substrate Specificity and Distinct Roles of P3H Isoforms in Collagen Types

The P3H isoforms exhibit distinct substrate specificities, targeting specific proline residues within particular collagen types. This specificity contributes to the diverse functional roles of 3-hydroxylation in different tissues. tandfonline.comnih.gov

P3H1 is primarily responsible for the 3-hydroxylation of the Pro986 residue in the α1(I), α1(II), and α2(V) collagen chains. tandfonline.comnih.gov This specific modification is crucial for the proper assembly and stability of fibrillar collagens. portlandpress.com The enzyme's activity is highly specific; for instance, it can modify a particular sequence in type I collagen but not a very similar sequence in type III collagen. nih.gov

P3H2 demonstrates a broader substrate specificity, particularly towards type IV collagen, which has a significantly higher content of 3-hydroxyproline (B1217163) compared to fibrillar collagens. tandfonline.commdpi.comnih.gov P3H2 is also implicated in the hydroxylation of other sites in fibrillar collagens, such as Pro707 and Pro944 in type II collagen, and sites within the α2(I) and α2(V) chains. tandfonline.comnih.gov The 3-hydroxylation of type IV collagen by P3H2 has a critical function in preventing platelet aggregation by masking binding sites for glycoprotein (B1211001) VI (GPVI). pnas.org

P3H3 appears to have a more limited and partially overlapping role with P3H2, contributing to the hydroxylation of Pro707 in collagen type II. tandfonline.comresearchgate.net

The differential expression of P3H isoforms in various tissues and at different developmental stages further underscores their distinct roles. tandfonline.comjst.go.jp For example, P3H1 is more abundant in tissues rich in fibrillar collagens, while P3H2 is more prominent in basement membrane-rich tissues. tandfonline.com

Table 1: Substrate Specificity of P3H Isoforms

P3H Isoform Primary Collagen Substrates Key Proline Residues Targeted
P3H1 Type I, II, V Pro986 in α1(I), α1(II), α2(V)
P3H2 Type IV, I, II, V Multiple sites in Type IV; Pro707, Pro944 in α1(II); sites in α2(I), α2(V)

| P3H3 | Type II | Pro707 in α1(II) (partial) |

Cofactor Requirements and Catalytic Mechanisms

The enzymatic activity of prolyl 3-hydroxylases is dependent on a specific set of cofactors and follows a well-defined catalytic mechanism characteristic of the 2-oxoglutarate-dependent dioxygenase superfamily. nih.govresearchgate.net

Role of Alpha-Ketoglutarate, Ascorbate, and Ferrous Iron in P3H Activity

The catalytic cycle of P3Hs requires the presence of alpha-ketoglutarate (α-KG) , ascorbate (Vitamin C) , and ferrous iron (Fe²⁺) . researchgate.netwikipedia.orgnih.gov

Alpha-ketoglutarate (α-KG) serves as a co-substrate. During the hydroxylation reaction, α-KG is oxidatively decarboxylated to succinate (B1194679) and carbon dioxide. acs.orgwikipedia.org This process is essential for the activation of molecular oxygen. acs.org

Ferrous Iron (Fe²⁺) is a crucial cofactor located at the enzyme's active site. acs.orgnsf.gov It directly participates in the binding of α-KG and molecular oxygen, facilitating the formation of a highly reactive iron-oxo intermediate that is responsible for hydroxylating the proline residue. acs.orgnih.gov

Ascorbate plays a vital role in maintaining the iron cofactor in its reduced, catalytically active ferrous (Fe²⁺) state. uiowa.edunih.gov In the absence of a proline substrate, the enzyme can undergo an uncoupled reaction where the iron becomes oxidized to the ferric (Fe³⁺) state, rendering the enzyme inactive. Ascorbate reduces the Fe³⁺ back to Fe²⁺, allowing the enzyme to participate in further catalytic cycles. nih.gov

Enzymatic Reaction Mechanisms of Prolyl 3-Hydroxylation

The hydroxylation of proline by P3Hs follows a multi-step mechanism: acs.orgnih.gov

Binding of Substrates: The reaction begins with the binding of α-KG and the proline-containing substrate to the enzyme's active site, where the Fe²⁺ cofactor is held by conserved histidine and aspartate residues. acs.org

Oxygen Binding and Intermediate Formation: Molecular oxygen then binds to the iron center. This is followed by an attack on the C2 ketone of α-KG, leading to the formation of a cyclic peroxide intermediate. acs.orgnih.gov

Formation of the Reactive Species: This intermediate collapses, releasing succinate and carbon dioxide, and generating a highly reactive ferryl [Fe(IV)=O] species. acs.orgnih.gov

Hydroxylation: The powerful Fe(IV)=O intermediate abstracts a hydrogen atom from the C3 position of the target proline residue, creating a substrate radical. acs.orgnih.gov This radical then reacts with the Fe(III)-OH complex to form the this compound product. acs.orgnih.gov

Product Release: Finally, the hydroxylated product is released, and the enzyme is ready for another catalytic cycle.

This intricate mechanism ensures the specific and efficient hydroxylation of proline residues, a critical step in collagen biosynthesis.

Post-Translational Nature of 3-Hydroxylation and Its Regulatory Factors

Prolyl 3-hydroxylation is a post-translational modification , meaning it occurs after the collagen polypeptide chains have been synthesized on ribosomes and translocated into the lumen of the endoplasmic reticulum. pnas.orgnih.gov This modification is not a static event but is subject to regulation by various factors.

The extent of 3-hydroxylation can vary significantly between different collagen types and even within the same collagen type in different tissues, suggesting a complex regulatory network. nih.govmdpi.com One key regulatory factor is the level of P3H enzyme activity itself. For instance, in transformed cell lines, a higher P3H activity often correlates with an increased extent of proline 3-hydroxylation. nih.gov

Furthermore, the rate of collagen synthesis can also influence the degree of 3-hydroxylation. nih.gov When collagen is synthesized rapidly, there may be less time for the P3H enzymes to fully modify all potential sites.

The formation of the P3H1-CRTAP-CypB complex is another critical regulatory point for the hydroxylation of fibrillar collagens. tandfonline.comtandfonline.com The expression levels of each component of this complex can therefore modulate the extent of 3-hydroxylation at the Pro986 site.

While it has been generally considered an irreversible modification, recent research on other types of hydroxylation suggests that the reversal of such modifications might be possible, adding another potential layer of regulation. nih.gov However, whether dehydroxylation of this compound occurs in vivo remains to be determined. The regulation of P3H activity is also linked to cellular metabolic states, as the availability of cofactors like α-KG is tied to central metabolic pathways such as the Krebs cycle. nih.govbevital.no

Table 2: Compound Names Mentioned

Compound Name
This compound
Alpha-ketoglutarate
Ascorbate
Carbon dioxide
Cyclophilin B
Ferric iron
Ferrous iron
Glycine (B1666218)
Glycoprotein VI
Lysine
Proline
Succinate

Genetic and Molecular Basis of 3-Hydroxylation Defects

Defects in the enzymatic process of prolyl 3-hydroxylation are linked to a number of human diseases, primarily inherited connective tissue disorders. nih.gov These conditions arise from mutations in the genes encoding the protein components of the prolyl 3-hydroxylase complex. plos.org This complex, located in the endoplasmic reticulum, is essential for the 3-hydroxylation of specific proline residues in collagen chains, a critical post-translational modification for proper collagen folding and matrix assembly. tandfonline.com

The primary enzyme responsible for the 3-hydroxylation of proline residues in fibrillar collagens, such as type I and type II collagen, is Prolyl 3-hydroxylase 1 (P3H1). nih.gov P3H1 functions as part of a stable trimeric complex, which also includes Cartilage-Associated Protein (CRTAP) and Cyclophilin B (CYPB). tandfonline.comjst.go.jp For P3H1 to be active in vivo, it must form this complex with CRTAP and CYPB. tandfonline.com CRTAP is believed to act as a helper protein, and its presence is necessary for P3H1 stability; the absence of one protein often leads to the degradation of the other. plos.org CYPB, a peptidyl-prolyl cis-trans isomerase, is also crucial for the complex's function. tandfonline.comoulu.fi

Mutations in the genes encoding any of these three components—LEPRE1 (encoding P3H1), CRTAP, and PPIB (encoding CYPB)—can lead to a loss of the complex's function. plos.org This results in a significant reduction or complete absence of this compound at key positions, such as the Pro986 residue of the α1(I) chain of type I collagen. tandfonline.comnih.gov The functional loss of this complex is the underlying cause of severe, recessively inherited forms of Osteogenesis Imperfecta (OI), a brittle bone disease. nih.govtandfonline.comwashington.edu Clinically, these forms of OI (including types VII, VIII, and IX) are characterized by severe bone fragility, growth deficiencies, and, in some cases, lethality. tandfonline.comoulu.fiwashington.edu The molecular pathology in these OI types involves not only the lack of 3-hydroxylation but also the overmodification of collagen, including increased lysyl hydroxylation and glycosylation, due to delays in collagen helix folding. oulu.fiwashington.edu

In addition to P3H1, the human genome contains genes for two other prolyl 3-hydroxylase isoenzymes, P3H2 and P3H3, which exhibit different substrate and tissue specificities. nih.govportlandpress.com

P3H2 , encoded by the LEPREL1 gene, shows higher activity towards basement membrane collagens, particularly type IV collagen. jst.go.jptandfonline.comgenecards.org Mutations in P3H2 are not typically associated with bone fragility but have been linked to nonsyndromic severe myopia, often accompanied by cataracts and vitreoretinal degeneration. portlandpress.comgenecards.orguniprot.org This suggests a critical role for the 3-hydroxylation of type IV collagen in the structural integrity of eye tissues like the sclera and lens capsule. genecards.orguniprot.org

P3H3 , encoded by the LEPREL2 gene, is another member of the family. oulu.fi However, deletion of the P3h3 gene in mice did not appear to affect prolyl 3-hydroxylation, but instead resulted in under-hydroxylated lysines and deficiencies in collagen cross-linking. portlandpress.com To date, no human diseases have been directly linked to mutations in P3H3. oulu.fi

The study of these genetic defects has been crucial in understanding the functional significance of this compound. While it is a minor modification in terms of quantity, its absence due to genetic defects has severe consequences on the integrity of collagen-rich tissues like bone, skin, tendons, and the eye. nih.govnih.gov

Table of Genes Associated with 3-Hydroxylation Defects

GeneProtein ProductFunction in 3-HydroxylationAssociated Disorders
LEPRE1 Prolyl 3-hydroxylase 1 (P3H1)Catalytic subunit of the prolyl 3-hydroxylase complex; hydroxylates proline residues (e.g., Pro986) in fibrillar collagens (Type I, II, V). tandfonline.comnih.govorpha.netRecessive Osteogenesis Imperfecta (Type VIII). oulu.fiwashington.edu
CRTAP Cartilage-Associated ProteinEssential component of the prolyl 3-hydroxylase complex; stabilizes P3H1. plos.orgtandfonline.comjst.go.jpRecessive Osteogenesis Imperfecta (Type VII). oulu.fi
PPIB Cyclophilin B (CYPB)A peptidyl-prolyl cis-trans isomerase and component of the prolyl 3-hydroxylase complex. tandfonline.comoulu.fiRecessive Osteogenesis Imperfecta (Type IX). oulu.fi
LEPREL1 (P3H2)Prolyl 3-hydroxylase 2 (P3H2)Catalyzes 3-hydroxylation of proline, primarily in type IV collagen of basement membranes. tandfonline.comportlandpress.comgenecards.orgHigh Myopia with Cataract and Vitreoretinal Degeneration. genecards.orguniprot.org
LEPREL2 (P3H3)Prolyl 3-hydroxylase 3 (P3H3)Role in prolyl 3-hydroxylation is not fully established; may be involved in lysyl hydroxylation and cross-linking. portlandpress.comNo known associated human disorders. oulu.fi

Metabolism and Catabolic Pathways of 3 Hydroxyproline

Mammalian Metabolic Fates of Free 3-Hydroxyproline (B1217163)

In mammals, free this compound, primarily derived from the degradation of collagen, is not re-incorporated into new protein chains but is instead catabolized. nih.gov This process involves a specific set of enzymes that ultimately channel its carbon skeleton into mainstream metabolic pathways.

The catabolism of trans-3-hydroxy-L-proline in mammals is a two-step process. nih.govresearchgate.net The initial and key reaction is the dehydration of trans-3-hydroxy-L-proline to Δ¹-pyrroline-2-carboxylate. nih.govresearchgate.net This reaction is catalyzed by the enzyme trans-3-hydroxy-L-proline dehydratase (L3HYPDH). nih.govresearchgate.net Subsequently, Δ¹-pyrroline-2-carboxylate is reduced to L-proline by the enzyme Δ¹-pyrroline-2-carboxylate reductase (PYR2C reductase), also known as CRYM. nih.govresearchgate.net This reductase utilizes NAD(P)H as a cofactor. researchgate.netplos.org

The conversion of this compound to L-proline directly links its catabolism to the broader metabolic network of proline and glutamate (B1630785). Once formed, L-proline can be oxidized by proline dehydrogenase (PRODH), also known as proline oxidase (POX), to Δ¹-pyrroline-5-carboxylate (P5C). creative-proteomics.comresearchgate.net P5C is then further metabolized to glutamate by P5C dehydrogenase. creative-proteomics.commhmedical.com Glutamate can then enter the tricarboxylic acid (TCA) cycle as α-ketoglutarate or be used for the synthesis of other amino acids and nitrogenous compounds. creative-proteomics.com This metabolic link underscores how the degradation of a minor collagen component can feed into central energy and biosynthetic pathways.

Enzymatic Conversion to Intermediates

Microbial Metabolic Pathways and Enzyme Systems for this compound Degradation

Microorganisms exhibit a remarkable diversity in their capacity to utilize various forms of hydroxyproline (B1673980), including trans-3-hydroxy-L-proline (T3LHyp) and cis-3-hydroxy-L-proline (C3LHyp), as sole sources of carbon and nitrogen. asm.orgnih.gov This metabolic versatility is underpinned by a wide array of specialized enzymes and sophisticated regulatory systems.

The microbial degradation of this compound involves a rich collection of enzymes, including dehydratases, epimerases, and dehydrogenases, which often show convergent evolution, meaning they have similar functions but different evolutionary origins. asm.orgasm.org

In many bacteria and archaea, the catabolism of T3LHyp mirrors the initial steps seen in mammals, involving a T3LHyp dehydratase that converts T3LHyp to Δ¹-pyrroline-2-carboxylate (Pyr2C). plos.orgcabidigitallibrary.org This is followed by the action of a Pyr2C reductase , which reduces Pyr2C to L-proline. nih.govcabidigitallibrary.org Interestingly, some bacteria possess a novel type of T3LHyp dehydratase that is structurally different from the one found in mammals. nih.gov

Some bacteria, like Azospirillum brasilense, can also metabolize C3LHyp. asm.orgnih.gov This involves a C3LHyp dehydratase that converts C3LHyp to Pyr2C, which is then reduced to L-proline by a Pyr2C reductase. cabidigitallibrary.org Notably, the enzymes involved in the C3LHyp pathway are not evolutionarily related to those of the T3LHyp pathway. cabidigitallibrary.org

Furthermore, archaea have been found to possess bifunctional enzymes, such as a proline racemase/hydroxyproline epimerase from Thermococcus litoralis, which can catalyze the epimerization of both this compound and 4-hydroxyproline (B1632879), as well as the racemization of proline, highlighting the metabolic plasticity in these organisms. plos.orgnih.gov

The table below summarizes some of the key enzymes involved in microbial this compound degradation.

EnzymeReactionOrganism(s)
trans-3-Hydroxy-L-proline dehydratasetrans-3-Hydroxy-L-proline → Δ¹-pyrroline-2-carboxylateBacteria, Archaea plos.orgcabidigitallibrary.org
cis-3-Hydroxy-L-proline dehydratasecis-3-Hydroxy-L-proline → Δ¹-pyrroline-2-carboxylateBacteria cabidigitallibrary.org
Δ¹-pyrroline-2-carboxylate reductaseΔ¹-pyrroline-2-carboxylate → L-prolineBacteria, Archaea nih.govcabidigitallibrary.org
Proline racemase/hydroxyproline epimeraseInterconversion of proline and hydroxyproline isomersArchaea plos.orgnih.gov

The genes encoding the enzymes for hydroxyproline degradation in bacteria are often organized in clusters on the genome, known as L-Hyp gene clusters. asm.orgasm.org The expression of these genes is tightly regulated, often induced by the presence of hydroxyproline itself. asm.orgapsnet.org

For instance, in Sinorhizobium meliloti, the hyp genes are negatively regulated by a transcriptional regulator called HypR, which belongs to the GntR family. apsnet.orgnih.gov In Streptomyces coelicolor, a similar GntR-like repressor, also named HypR, controls the expression of genes for L-hydroxyproline utilization. frontiersin.org The presence of hydroxyproline can induce the transcription of these gene clusters, allowing the bacterium to efficiently utilize this nutrient source when available. asm.orgfrontiersin.org The transcriptional regulation by different hydroxyproline isomers can vary significantly between different bacterial species. asm.orgasm.org

Structural and Functional Integration of 3 Hydroxyproline in Biomolecules

Role in Collagen Triple Helix Structure and Stability

3-Hydroxyproline (B1217163) (3-Hyp), a post-translationally modified form of proline, plays a distinct and nuanced role in the structure and stability of collagen, the most abundant protein in animals. Unlike its more common isomer, 4-hydroxyproline (B1632879) (4-Hyp), which is a major contributor to the stability of the collagen triple helix, 3-Hyp has a more complex and context-dependent influence.

The occurrence of this compound in collagen is significantly less frequent than 4-hydroxyproline. It is typically found in the Xaa position of the repeating Gly-Xaa-Yaa collagen sequence. In natural collagen, the specific sequence is often 3-Hyp-4-Hyp-Gly.

Mass spectrometry studies have precisely identified the sites of 3-hydroxylation in various fibril-forming collagens from human and bovine tissues. In A-clade collagen chains, which include α1(I), α1(II), and α2(V), there is a primary, almost fully occupied 3-Hyp site at the proline residue at position 986 (Pro986). In addition to this primary site, several other locations are partially hydroxylated. For instance, partially modified sites have been identified at Pro944 in the α1(II) and α2(V) chains, and at Pro707 in the α2(I) and α2(V) chains.

The abundance of 3-Hyp varies by collagen type. While fibrillar collagens like type I and II contain only one or two 3-Hyp residues per chain, basement membrane collagen (type IV) has the highest concentration, where 3-Hyp can constitute up to 10% of the total hydroxyproline (B1673980) content. In type IV collagen, about six to sixteen 3-Hyp residues are found per 1,000 amino acids, and these can occur in repetitive clusters, a feature not seen in fibrillar collagens. Conversely, human and bovine type III collagen is notable for its lack of this compound, despite having a potential hydroxylation site.

Table 1: Location and Occupancy of this compound in Fibrillar Collagens.
Collagen ChainSite PositionSequence MotifOccupancyClassification
α1(I), α1(II), α2(V)Pro986-Pro-4Hyp-Gly-Essentially FullA-clade, Primary Site (A1)
α1(II), α2(V)Pro944Different from A1PartialA-clade, Partially Modified Site (A2)
α2(I), α2(V)Pro707Different from A1PartialA-clade, Partially Modified Site (A3)
α2(V)Pro470N/APartialA-clade, D-periodic Site (A4)
α1(III) (human, bovine)N/AN/ANoneN/A

Contrary to the well-established stabilizing effect of 4-hydroxyproline, research indicates that the presence of a this compound residue diminishes the conformational stability of the collagen triple helix when compared to an unmodified proline residue. This destabilizing effect has been quantified using synthetic host-guest peptides.

The extent of this destabilization is highly dependent on the residue's position within the Gly-Xaa-Yaa triplet.

In the natural Xaa position: The destabilization caused by 3-Hyp is small.

In the non-natural Yaa position: The destabilization is large, leading to significant disruption of the triple helix.

This contrast highlights the distinct structural roles of the two proline regioisomers, 3-Hyp and 4-Hyp, in collagen biology. While 4-Hyp in the Yaa position markedly increases thermal stability, 3-Hyp in either position provides less stability than proline itself.

Table 2: Effect of this compound Position on Collagen Triple Helix Stability.
Peptide ModelGuest TripletPosition of 3-HypMelting Temperature (Tm) °CStability Effect vs. Proline
(Pro-4-Hyp-Gly)₃-3-Hyp-4-Hyp-Gly-(Pro-4-Hyp-Gly)₃3-Hyp-4-Hyp-GlyXaa (Natural)41.6Slightly Destabilizing
(Pro-4-Hyp-Gly)₃-Pro-3-Hyp-Gly-(Pro-4-Hyp-Gly)₃Pro-3-Hyp-GlyYaa (Non-natural)32.1Largely Destabilizing
(Pro-4-Hyp-Gly)₇Pro-4-Hyp-Gly(Reference with 4-Hyp)43.8Stabilizing
(Pro-4-Hyp-Gly)₃-Pro-Pro-Gly-(Pro-4-Hyp-Gly)₃Pro-Pro-Gly(Reference with Pro)42.7Reference

The destabilizing effect of this compound on the collagen triple helix stems from its influence on local stereoelectronics and conformation. When 3-Hyp is in its natural Xaa position, the primary cause of the slight instability is an inductive effect from its 3-hydroxyl group. This electron-withdrawing effect weakens the crucial interstrand hydrogen bond formed between the carbonyl oxygen of the 3-Hyp residue and the amide hydrogen of a glycine (B1666218) residue on an adjacent chain (3-HypC=O···H-NGly).

When 3-Hyp is forced into the non-natural Yaa position, the destabilization is much more severe. This is because the pucker of its pyrrolidine (B122466) ring results in inappropriate mainchain dihedral angles and creates unfavorable interstrand steric clashes, which are highly disruptive to the tightly packed triple helix structure.

Presence and Functional Significance in Non-Collagenous Proteins

Roles in Complement Component C1q and Acetylcholinesterase

While most renowned for its role in collagen, this compound is also integrated into other critical biomolecules, notably Complement Component C1q and has derivatives that interact with Acetylcholinesterase.

Complement Component C1q

Complement C1q is the recognition subunit of the C1 complex, the first component of the classical complement pathway of the innate immune system. researchgate.net Structurally, C1q is a complex protein composed of 18 polypeptide chains of three different types (A, B, and C). mdpi.com These chains assemble into six heterotrimeric subunits, forming a unique "bouquet-like" structure. researchgate.netmdpi.com A significant feature of this structure is a collagen-like region (CLR) in which the characteristic repeating Gly-X-Y amino acid sequence is found. mdpi.com

Within this collagen-like region, proline residues undergo post-translational hydroxylation to form hydroxyproline, a modification essential for the protein's structural integrity and function. researchgate.netnih.gov The hydroxylation of proline residues to hydroxyproline is crucial for the thermal stability of the C1q collagen triple helices. researchgate.net This stability is vital for the correct assembly of the C1q molecule and its subsequent interaction with its associated proteases, C1r and C1s, to form the active C1 complex. nih.gov The collagenous domain of C1q contains a specific hexapeptide motif, Hyp-Gly-Lys-Xaa-Gly-Pro/Tyr/Asn (where Hyp is hydroxyproline), which is conserved across species and mediates the binding to C1r and C1s. nih.gov Recent cryo-EM studies of assemblies based on the C1q collagen-like region have revealed unique structural arrangements, such as a triple helix without the canonical superhelical twist, which allows for distinct hydroxyproline stacking between adjacent helices. pdbj.org

Acetylcholinesterase

The relationship between this compound and acetylcholinesterase (AChE), a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine, is primarily based on the inhibitory action of this compound derivatives. nih.gov Research has shown that betaines of this compound, specifically cis- and trans-3-hydroxystachydrines, exhibit weak competitive inhibitory activities against acetylcholinesterase. researchgate.netresearchgate.netacs.org

The inhibitory mechanism is thought to involve a two-point attachment of these inhibitor molecules to the catalytic surface of the enzyme. researchgate.netacs.org Although these compounds are considered weak inhibitors, the differences in their inhibitory potency provide insights into the structure-function relationship of the enzyme's active site. researchgate.netacs.org For instance, trans-3-hydroxy-L-stachydrine is a more effective inhibitor than its cis counterparts, suggesting that the spatial arrangement of the hydroxyl and carboxylate groups relative to the nitrogen atom is critical for optimal interaction with the enzyme. acs.org

Effects on Protein Folding and Stability Beyond Collagen

The influence of this compound extends beyond collagen to affect the folding and stability of other proteins, particularly those containing collagen-like domains or synthetic peptide models. While 4-hydroxyproline is well-known for markedly increasing the stability of the collagen triple helix, the effect of its regioisomer, this compound, is more complex. wisc.edu

Research on collagen model peptides demonstrates that the incorporation of this compound can have varied effects on triple helix stability, largely dependent on its position within the Gly-Xaa-Yaa repeating sequence. When a 3(S)-hydroxyproline residue replaces a proline residue in the Xaa position, it can increase the thermal stability of the triple helix. researchgate.net However, this stabilizing effect is generally less pronounced than that provided by 4-hydroxyproline in the Yaa position. wisc.edu Conversely, placing this compound in the non-natural Yaa position can significantly destabilize the triple helix, likely due to unfavorable pyrrolidine ring pucker leading to steric clashes. wisc.edu

The destabilization caused by this compound is thought to arise from the inductive effect of its hydroxyl group. wisc.edu In contrast, studies using differential scanning calorimetry on model peptides showed that replacing proline with 3(S)-hydroxyproline in the Xaa position led to an increase in the transition temperature (Tm), indicating enhanced stability, which was attributed mainly to entropic factors. researchgate.net

Hydroxyproline is also a component of elastin (B1584352), another key protein of the extracellular matrix, although it is present in much smaller amounts than in collagen. atamanchemicals.combritannica.com Elastin shares a similar amino acid composition to collagen in terms of glycine and proline content. mdpi.com The presence of hydroxyproline in elastin's collagen-like domains suggests it plays a role in the structure and function of this protein as well. wikipedia.org The acquisition of hydroxylation has been observed to significantly enhance the rate of folding of a polypeptide chain into a triple-helical conformation, a principle that is believed to apply to proteins like C1q and acetylcholinesterase which have collagen-like "tail" regions. nih.gov

Table 1: Effect of this compound on the Stability of Collagen Model Peptides

Peptide SequenceModificationTransition Temperature (Tm)Stability EffectReference
H-(Gly-Pro-4(R)Hyp)₉-OHControl (No 3-Hyp)52.0 °C- researchgate.net
H-(Gly-3(S)Hyp-4(R)Hyp)₉-OH9 Pro residues replaced by 3(S)-Hyp56.5 °CIncreased Stability researchgate.net
(Pro-4-Hyp-Gly)₃-(3-Hyp-4-Hyp-Gly)-(Pro-4-Hyp-Gly)₃3-Hyp in Xaa position52 °CDestabilization (slight) wisc.edu
(Pro-4-Hyp-Gly)₃-(Pro-3-Hyp-Gly)-(Pro-4-Hyp-Gly)₃3-Hyp in Yaa position27 °CDestabilization (large) wisc.edu

Analytical and Characterization Methodologies for 3 Hydroxyproline Research

Chromatographic Techniques for Isomer Separation and Quantification

Chromatography is a fundamental tool for the separation of 3-Hyp from complex biological matrices and for distinguishing it from its isomers, most notably the more abundant 4-hydroxyproline (B1632879).

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of hydroxyproline (B1673980) isomers. To enhance detection and quantification, especially for UV or fluorescence detectors, derivatization of the amino acid is a common practice. This can be done either before the sample is injected into the column (pre-column derivatization) or after the separation has occurred but before detection (post-column derivatization).

Pre-column derivatization methods have been developed for the rapid and specific analysis of total hydroxyproline. One such method involves derivatizing hydrolyzed urine samples with N,N-diethyl-2,4-dinitro-5-fluoroaniline (FDNDEA). researchgate.netnih.gov The resulting adduct can be separated on a C18 reversed-phase column and detected by UV at 360 nm. researchgate.netnih.gov This approach has shown a linear response for hydroxyproline concentrations ranging from 5 to 100 mg/L, with a detection limit of 0.8 ng injected. researchgate.netnih.gov Other derivatizing agents used in pre-column methods include phenylisothiocyanate (PITC), which allows for detection at 254 nm and can quantify hydroxyproline in the range of 0.40 to 36 micrograms. nih.gov Dabsyl-chloride is another reagent used for pre-column derivatization, enabling HPLC analysis with an isocratic run. oup.com The use of cis-4-hydroxyproline as an internal standard in this method improves reproducibility. oup.com Furthermore, Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) has been successfully used as a chiral derivatization agent to separate all eight possible hydroxyproline isomers by reversed-phase HPLC. nih.gov

Post-column derivatization offers the advantage of separating the isomers in their native state, with derivatization occurring after they have been resolved by the column. A specific method for proline and hydroxyproline detection utilizes post-column derivatization with 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) following chiral resolution by ligand-exchange chromatography. tandfonline.comtandfonline.comoup.com This method is sensitive enough to detect hydroxyproline at the picomole level. asm.org The NBD derivatives are detected spectrofluorometrically. tandfonline.com To prevent interference from the copper sulfate (B86663) used in the mobile phase for ligand-exchange chromatography, ethylenediaminetetraacetic acid (EDTA) is added to the reaction mixture. tandfonline.comtandfonline.comoup.com This post-column NBD derivatization method has proven effective for the specific analysis of hydroxyproline stereoisomers in biological samples. tandfonline.comresearchgate.net

The table below summarizes various HPLC methods with derivatization for hydroxyproline analysis.

Derivatization MethodDerivatizing AgentColumn TypeDetection MethodApplicationReference
Pre-columnN,N-diethyl-2,4-dinitro-5-fluoroaniline (FDNDEA)Ultrasphere ODS (C18)UV (360 nm)Total urinary hydroxyproline researchgate.netnih.gov
Pre-columnPhenylisothiocyanate (PITC)C18 reverse-phaseUV (254 nm)Hydroxyproline from tissue extracts nih.gov
Pre-columnDabsyl-chlorideReversed-phaseUV (436 nm)Hydroxyproline in the presence of excess amino acids oup.com
Pre-columnNα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA)HALO® ES-C18UV-MSAll eight hydroxyproline isomers nih.gov
Post-column7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)Ligand-exchange (Sumichiral OA-5000)SpectrofluorometryStereoisomers of proline and hydroxyproline tandfonline.comtandfonline.comoup.comasm.org

Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative chromatographic mode for the separation of polar compounds like hydroxyproline isomers. HILIC is particularly useful for separating the free, underivatized imino acids. researchgate.net This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. The separation mechanism is based on the partitioning of the analyte between the organic-rich mobile phase and the water-enriched layer on the surface of the polar stationary phase. HILIC has been successfully applied to the qualitative and quantitative analysis of 3- and 4-hydroxyproline isomers. researchgate.net

While less common for quantitative analysis in modern research, Thin-Layer Chromatography (TLC) can be a simple and cost-effective method for the qualitative detection of hydroxyproline. After separation on the TLC plate, the compounds can be visualized by spraying with a suitable reagent, such as ninhydrin, which reacts with most amino acids to produce a colored spot. However, for specific and sensitive detection of hydroxyproline isomers, more advanced techniques like HPLC are generally preferred. oup.com

Hydrophilic Interaction Liquid Chromatography (HILIC) for Isomer Separation

Mass Spectrometry-Based Approaches for Identification and Quantification

Mass spectrometry (MS) has become an indispensable tool in 3-Hyp research due to its high sensitivity and specificity, allowing for unambiguous identification and precise quantification.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like amino acids. It allows for the transfer of ions from solution into the gas phase, which can then be analyzed by the mass spectrometer. ESI-MS is often coupled with liquid chromatography (LC) to provide separation prior to detection. In the context of 3-hydroxyproline (B1217163) research, ESI-MS has been used for the characterization of all hydroxyproline isomers following their separation by reversed-phase liquid chromatography. nih.gov This technique provides molecular weight information, which aids in the identification of the isomers.

For highly selective and sensitive quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique involves the selection of a specific precursor ion (the molecular ion of the analyte) in the first mass spectrometer, followed by its fragmentation in a collision cell, and then the detection of a specific product ion in the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances specificity.

LC-MS/MS with MRM has been successfully applied to the quantification of hydroxyproline isomers. nih.gov For instance, after derivatization with Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) and separation by reversed-phase HPLC, the different isomers can be quantified using this highly sensitive mass spectrometric technique. researchgate.net The method is robust and can be applied to the analysis of hydroxyproline abundances in various biological samples, including different collagen hydrolysates. nih.gov The high sensitivity of LC-MS/MS allows for the detection of even low-abundance isomers like this compound.

The table below provides an overview of key parameters for LC-MS/MS analysis of hydroxyproline.

Analytical TechniqueIonization MethodKey FeaturesApplicationReference
RPLC-UV-MSESISeparation of all eight hydroxyproline isomers after derivatization.Characterization of collagens from different sources. nih.gov
RPC-UV-ESI-MSESISeparation of all five hydroxyamino acids and two Hyp epimers after derivatization.Analysis of Hyp-containing peptides and collagen type I. researchgate.net
LC-MS/MSESIHigh sensitivity and specificity for quantification.Measurement of hydroxyproline levels in tissue. researchgate.net

Application of MS3 for Advanced Structural Characterization

Tandem mass spectrometry (MS/MS or MS²) is a powerful tool for peptide sequencing. However, for complex samples containing post-translationally modified peptides, such as those with this compound, higher-order fragmentation (MS³) can provide more detailed structural information.

In an MS³ experiment, a specific fragment ion generated in the initial MS/MS scan is isolated and subjected to a further round of fragmentation. This technique is particularly useful for pinpointing the location of modifications like hydroxylation. For instance, in the analysis of collagen peptides, where multiple proline residues could potentially be hydroxylated, MS³ can help differentiate between isomers. nih.gov The fragmentation pattern of a peptide containing hydroxyproline can be complex, and certain neutral losses or diagnostic ions may be indicative of the modification. rsc.org If the initial MS/MS spectrum is dominated by a neutral loss associated with the modification, isolating that ion for MS³ can generate more informative backbone fragment ions, facilitating unambiguous sequence assignment. nih.govrsc.org

Research on the α1(V) collagen chain has utilized MS³ methods to gain additional sequence information for glycosylated peptides. nih.gov In these analyses, data-dependent collision-induced dissociation (CID) or electron-transfer dissociation (ETD) MS² events were followed by higher-energy collisional dissociation (HCD) MS³ events on the most intense ion from the MS² spectrum. nih.gov This approach allows for a more comprehensive characterization of peptides with multiple post-translational modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound-Containing Peptides

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the three-dimensional structure of peptides in solution, providing insights into their conformation under near-physiological conditions. uzh.chnmims.edu For peptides containing this compound, NMR studies have been instrumental in understanding the structural impact of this modification.

In the context of collagen-like peptides, NMR is used to assess the conformational stability and structure. wisc.edunih.gov Researchers have used NMR to determine the effect of the 3-hydroxyl group on the trans/cis ratio of the peptide bond, finding it has a negligible contribution to the instability of the triple helix when compared to 4-hydroxyproline. wisc.edu Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for determining the spatial proximity of protons and thus defining the peptide's three-dimensional arrangement. uzh.chnih.gov For instance, NOESY data can confirm the canonical triple helix structure by showing that the three peptide chains are in close proximity (within 5 Å). nih.gov

The chemical shifts and coupling constants obtained from NMR spectra provide detailed information about the local environment and dihedral angles of the amino acid residues. nmims.eduasm.org The coupling constant between H-2 and H-3 of the proline ring, for example, can differentiate between cis and trans isomers of this compound. asm.org

Table 1: Representative NMR Data for cis-3-hydroxy-L-proline

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm) (integration, multiplicity, J value [Hz])
261.14.16 (1H, d, J=4.1)
370.44.54 (1H, m)
435.82.19 (1H, m), 2.45 (1H, m)
553.93.42 (2H, m)
6173.8-
Data adapted from a study on microbial proline 3-hydroxylases. asm.org

Synthetic Approaches and Chemical Derivatization of 3 Hydroxyproline

Asymmetric and Stereoselective Chemical Synthesis Routes for 3-Hydroxyproline (B1217163) Isomers

Accessing the different stereoisomers of this compound—(2S,3S), (2R,3R), (2S,3R), and (2R,3S)—in an enantiomerically pure form is a significant challenge in synthetic chemistry. thieme-connect.com Numerous strategies have been developed, often relying on chiral pool starting materials, asymmetric catalysis, or stereoselective transformations. sci-hub.seresearchgate.net

One prominent strategy employs Sharpless asymmetric epoxidation as a key step. thieme-connect.comresearchgate.net For instance, the enantioselective synthesis of all four isomers of this compound has been achieved starting from an achiral precursor like but-3-yn-1-ol. thieme-connect.com By selecting either L-(+)-diethyl tartrate (DET) or D-(−)-DET as the chiral ligand in the epoxidation step, the synthesis can be directed toward the desired 'anti' enantiomers, (2S,3S)-3-Hyp or (2R,3R)-3-Hyp. thieme-connect.com Subsequent conversion of the resulting intermediates via methods like a Mitsunobu inversion allows access to the corresponding 'syn' isomers, (2S,3R)-3-Hyp and (2R,3S)-3-Hyp. thieme-connect.com

Another successful approach involves the stereospecific rearrangement of protected α,δ-dihydroxy-β-amino esters. researchgate.net These precursors, in either syn or anti configurations, are converted into β,δ-dihydroxy-α-amino esters through the formation of an intermediate aziridinium (B1262131) ion. The products of this rearrangement are then cyclized and deprotected to yield (2R,3S)- and (2S,3S)-3-hydroxyproline as single diastereoisomers. researchgate.net

Syntheses starting from readily available chiral precursors are also common. L-malic acid has been used as a chiral source to produce (−)-(2S,3S)-3-hydroxyproline, with a key step being a highly stereoselective reductive cyanation. researchgate.net Similarly, Angle and Belanger described a method for the stereoselective synthesis of this compound benzyl (B1604629) esters from N-protected β-aminoaldehydes and benzyl diazoacetate. lookchem.comacs.org The reaction of aldehydes with α-alkyl substituents yielded prolines with a trans-cis relative configuration, while an α-silyloxy-substituted aldehyde gave a trans-trans diastereomer. acs.orgfigshare.com

Table 1: Overview of Selected Chemical Synthesis Routes for this compound Isomers This table is interactive and can be sorted by clicking on the headers.

Starting Material Key Synthetic Step(s) Isomer(s) Produced Reference(s)
But-3-yn-1-ol Sharpless Asymmetric Epoxidation, Reductive Cyclization All four stereoisomers thieme-connect.com
Protected α,δ-dihydroxy-β-amino esters Aziridinium ion-mediated rearrangement, Cyclization (2R,3S)- and (2S,3S)-3-Hyp researchgate.net
L-Malic Acid Reductive Cyanation (−)-(2S,3S)-3-Hyp researchgate.net
N-Protected β-aminoaldehydes Reaction with benzyl diazoacetate This compound benzyl esters (trans-cis or trans-trans) lookchem.comacs.orgfigshare.com
β-Alanine Sharpless Asymmetric Epoxidation trans-3-Hydroxy-L-proline researchgate.net

Biocatalytic and Enzymatic Synthesis Methodologies for this compound and Derivatives

Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing high regio- and stereoselectivity under mild reaction conditions. sci-hub.se Enzymes, particularly hydroxylases, have been extensively explored for the production of this compound and its derivatives. researchgate.net

A notable biocatalytic approach is the dynamic kinetic reduction of β-ketoesters using ketoreductase (KRED) enzymes. sci-hub.se This method can generate all four stereoisomers of this compound with high diastereo- and enantioselectivity. sci-hub.se The process is scalable and uses readily available KREDs, cofactors like NAD(P), and a co-substrate such as isopropanol (B130326) for cofactor recycling. sci-hub.se

Proline hydroxylases, especially Fe(II)/α-ketoglutarate-dependent dioxygenases (KDOs), are central to the biocatalytic synthesis of hydroxyprolines. researchgate.netmdpi.com These enzymes are capable of selectively hydroxylating L-proline at different positions. researchgate.net For example, proline 3-hydroxylases discovered in Streptomyces and Bacillus species have been shown to produce cis-3-hydroxy-L-proline with high regio- and stereospecificity. asm.org In contrast, an enzyme from the fungus Glarea lozoyensis has been identified that produces trans-3-hydroxyproline. google.com The proline hydroxylase HtyE, involved in echinocandin biosynthesis, hydroxylates L-proline to a mixture of trans-4-Hyp and trans-3-Hyp. mdpi.comasm.org

Multi-enzyme cascade reactions have also been engineered for the selective synthesis of specific isomers. A novel three-step enzymatic route was developed to convert L-arginine into trans-3-hydroxy-L-proline. nih.gov This pathway utilizes L-arginine 3-hydroxylase to form (2S,3S)-3-hydroxyarginine, which is then converted by arginase to (2S,3S)-3-hydroxyornithine. In the final step, ornithine cyclodeaminase selectively cyclizes the intermediate to yield trans-3-hydroxy-L-proline. nih.gov This method is noted for its excellent selectivity compared to conventional chemical syntheses. nih.gov

Table 2: Selected Biocatalytic Methods for this compound Synthesis This table is interactive and can be sorted by clicking on the headers.

Enzyme(s) Substrate(s) Product(s) Key Features Reference(s)
Ketoreductases (KREDs) Cyclic β-ketoesters All four 3-Hyp stereoisomers Dynamic kinetic reduction; High stereoselectivity sci-hub.se
Proline 3-hydroxylase (Bacillus sp.) L-Proline cis-3-Hydroxy-L-proline High regio- and stereospecificity asm.org
L-arginine 3-hydroxylase, Arginase, Ornithine cyclodeaminase L-Arginine trans-3-Hydroxy-L-proline Three-step enzymatic cascade nih.gov
HtyE (proline hydroxylase) L-Proline trans-4-Hydroxyproline and trans-3-Hydroxyproline Product ratio of approx. 2:1 (4-Hyp:3-Hyp) asm.org
Ectoine hydroxylase L-Proline trans-3-Hydroxyproline Efficient production using recombinant E. coli nii.ac.jp

Derivatization Strategies for Incorporating this compound into Peptides and Other Molecules

For Fmoc (9-fluorenylmethyloxycarbonyl) based SPPS, the α-amino group is protected with the acid-labile Fmoc group. The side-chain hydroxyl group of this compound is typically protected with an acid-cleavable group such as a tert-butyl (tBu) ether. peptide.com This ensures that the hydroxyl group remains protected during the piperidine-mediated Fmoc deprotection steps and is only removed during the final cleavage from the resin with strong acid (e.g., trifluoroacetic acid). peptide.com

In Boc (tert-butyloxycarbonyl) based SPPS, the α-amino group is protected with the acid-labile Boc group. A different set of protecting groups is required for the side chain. The hydroxyl group of this compound is commonly protected as a benzyl (Bzl) ether. peptide.com The benzyl group is stable to the trifluoroacetic acid used for Boc deprotection but is removed during the final cleavage step, typically with strong acids like hydrofluoric acid (HF). peptide.com

Once appropriately protected, the this compound derivative can be activated and coupled to the growing peptide chain on the solid support. Standard coupling reagents used in peptide synthesis, such as carbodiimides (e.g., DIC) with additives (e.g., HOBt) or uronium/phosphonium salts (e.g., HBTU, PyBOP), are employed for this purpose. The synthesis of collagen-like peptides containing 3-Hyp residues has been successfully demonstrated using these standard SPPS protocols. wisc.edu

Beyond standard peptide synthesis, derivatization of the this compound scaffold itself is a strategy to create novel building blocks. For example, the hydroxyl group can serve as a handle for further functionalization, such as palladium-catalyzed coupling reactions on an enol triflate derived from the 3-keto-proline intermediate. mdpi.com This allows for the introduction of a wide variety of substituents at the C3 position, expanding the chemical diversity of proline analogs available for incorporation into peptides and peptidomimetics. mdpi.com

Advanced Research Perspectives and Emerging Areas

Computational Modeling and Molecular Dynamics Simulations of 3-Hydroxyproline-Containing Peptides and Proteins

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the structural and energetic contributions of This compound (B1217163) (3-Hyp) to peptides and proteins at an atomic level. These in silico methods provide insights that are often difficult to obtain through experimental techniques alone, particularly concerning the subtle conformational dynamics and intermolecular interactions that govern protein stability and function. mit.edu

A primary focus of these computational studies has been on collagen, where hydroxylation of proline residues is critical for the stability of its characteristic triple helix. researchgate.netwikipedia.org MD simulations of collagen-like peptides (CLPs) have consistently demonstrated that the presence of hydroxyproline (B1673980), including its 3-hydroxy isoform, enhances the stability of the triple-helical structure. researchgate.net This stabilization is largely attributed to the formation of specific hydrogen bonds, often mediated by water molecules, which link the hydroxyl group of hydroxyproline to the peptide backbone. mit.edu

The development of accurate force field parameters for non-standard amino acids like this compound is a critical aspect of this research. Standard force fields like CHARMM and AMBER did not initially include robust parameters for hydroxyproline. mit.eduresearchgate.net Researchers have developed and validated new parameter sets that more accurately reproduce the correct pucker preference of the hydroxyproline ring, which is crucial for the correct conformation and stability of the collagen triple helix. researchgate.net

Beyond collagen stability, MD simulations have also been used to explore the interaction of 3-Hyp-containing peptides with other biological molecules, such as lipid bilayers. mdpi.comnih.gov These simulations model the passive cellular uptake of collagen-derived di- and tripeptides, investigating their binding modes, hydrogen bonding patterns, and translocation across model membranes. mdpi.comnih.gov Such studies are vital for understanding the bioavailability and molecular mechanisms of action for these bioactive peptides. mdpi.com

Table 1: Key Findings from Molecular Dynamics Simulations of Hydroxyproline-Containing Peptides

Research FocusKey FindingsSimulation DetailsReferences
Collagen Stability Hydroxyproline is more effective than proline at stabilizing the collagen triple helix through the formation of intermolecular hydrogen bonds.Software: GROMACS, AMBER; Force Fields: Amber99sb, CHARMM22; Analyses: RMSD, Hydrogen Bonds, SASA. researchgate.net, , , researchgate.net
Force Field Development New parameters for hydroxyproline were developed to correctly model its ring pucker preference, improving simulation accuracy.Additions/modifications to CHARMM and AMBER force fields. researchgate.net
Peptide-Membrane Interaction Hydrogen bonding between collagen-derived peptides and the plasma membrane is significant for their internalization. Pro-Hyp can increase membrane thickness and rigidity.Accelerated molecular dynamics simulations with POPC lipid bilayer models. mdpi.com, nih.gov
Energetics of Stability The stabilizing effect of hydroxyproline in the Y position of Gly-X-Y repeats was investigated using thermodynamic integration and MD simulations.Custom force field parameters for Hyp; free energy calculations. mit.edu

Evolutionary Significance of 3-Hydroxylation in Protein Systems

The post-translational modification of proline to this compound, while less common than 4-hydroxylation, appears to have significant and evolving roles in vertebrate biology. nih.govresearchgate.net Research into the evolutionary origins of this modification reveals distinct patterns in its occurrence, tissue specificity, and site occupancy across different species, providing clues to its functional importance. nih.gov

The primary substrate for 3-hydroxylation in vertebrates is fibrillar collagen. researchgate.net Mass spectrometry studies have identified several sites of 3-hydroxylation, with a notable location being the C-terminal (GPP)n repeat motif found in type I and type II collagens. nih.gov Investigation into this specific modification across a range of species from early chordates to mammals has shown that the (GPP)n domain became a major substrate for 3-hydroxylation only in vertebrate fibrillar collagens. nih.govresearchgate.net

A key finding is the pronounced tissue specificity of 3-hydroxylation in higher vertebrates. In type I collagen from mammals like mice, bovines, and humans, this compound is found prominently in tendon, but not significantly in skin or bone. nih.govresearchgate.net This suggests a specialized role for this modification in the unique biomechanical properties of tendons. Furthermore, the level of 3-hydroxylation at the (GPP)n site increases with developmental age in Achilles tendon, indicating its importance in tissue maturation. nih.govresearchgate.net

Comparative analyses between mammals, birds (chicken), and amphibians (Xenopus) have revealed further evolutionary distinctions. nih.gov For example, the 3-hydroxylation site at Pro986 (the A1 site) shows different patterns. In mammals, most A-clade collagen chains have 3-Hyp at this site, with the notable exception of the α1(III) chain. nih.gov However, in chicken and the amphibian Xenopus laevis, the α1(III) chain is fully hydroxylated at this position, pointing to an evolutionary divergence in the regulation or function of this modification between mammals and earlier vertebrates. nih.gov Similarly, the occupancy of another site, P707 (the A3 site), also varies, being partially hydroxylated in chicken and xenopus α1(I) but not in mammals. nih.gov

While the precise biological function of this compound remains under investigation, its increased prevalence in tendons as vertebrates evolved, along with its specific and changing patterns of occupancy, strongly suggests it is not a random occurrence. nih.gov The evolutionary pressure to maintain and modulate 3-hydroxylation levels likely relates to the adaptation of connective tissues to new mechanical demands. The discovery that mutations preventing 3-Hyp formation can lead to severe forms of osteogenesis imperfecta underscores its critical, albeit not fully understood, role in collagen function and skeletal health. nih.govpnas.org

This compound as a Biochemical Signaling Molecule or Metabolic Regulator in Cellular Processes

Historically viewed as an inert waste product of collagen degradation, hydroxyproline is now emerging as a significant player in cellular metabolism and signaling. frontiersin.orgresearchgate.netnih.gov This paradigm shift stems from findings that link hydroxyproline and its metabolic pathways to critical cellular processes, including energy production, redox balance, and the regulation of gene expression. frontiersin.orgnih.gov

The catabolism of hydroxyproline is a key source of metabolic intermediates. Free hydroxyproline, derived from the breakdown of proteins like collagen, is metabolized by the enzyme hydroxyproline dehydrogenase 2 (PRODH2), also known as hydroxyproline oxidase (OH-POX). frontiersin.orgresearchgate.netnih.gov This enzyme converts hydroxyproline into Δ1-pyrroline-3-OH-5-carboxylic acid (OH-P5C). frontiersin.orgnih.gov This reaction yields electrons that can be fed into the mitochondrial electron transport chain for ATP synthesis. frontiersin.orgresearchgate.net Under certain conditions, these electrons can also be transferred to oxygen to produce reactive oxygen species (ROS), implicating hydroxyproline metabolism in redox signaling. researchgate.netnih.gov Furthermore, hydroxyproline can be converted into the amino acid glycine (B1666218), a precursor for numerous biosynthetic pathways. frontiersin.orgnih.gov

One of the most significant regulatory roles identified for hydroxyproline is its involvement in the cellular response to hypoxia. aacrjournals.org Hydroxyproline has been shown to upregulate the transcriptional activity of hypoxia-inducible factor 1α (HIF-1α). researchgate.netnih.gov HIF-1α is a master regulator of the hypoxic response, controlling genes involved in angiogenesis, glucose metabolism, and cell survival. Studies in hepatocellular carcinoma have demonstrated that hypoxic conditions promote proline biosynthesis and subsequent hydroxyproline production, which in turn stabilizes HIF-1α. aacrjournals.org This stabilization enhances the cellular adaptation to low-oxygen environments, promoting tumor growth and angiogenesis. nih.govaacrjournals.org

The connection between proline hydroxylation and epigenetic regulation is another emerging area. The prolyl hydroxylase enzymes that create hydroxyproline require the same cofactors (α-ketoglutarate, ascorbate, and Fe2+) as DNA and histone demethylases. researchgate.netnih.gov This shared dependency suggests a potential for crosstalk between protein hydroxylation and epigenetic modifications, linking collagen metabolism to the regulation of gene expression. frontiersin.orgnih.gov

Modified forms of hydroxyproline are also being investigated for their signaling properties. For instance, Dipalmitoyl hydroxyproline, a lipid-soluble derivative, acts as a signaling molecule that stimulates the production of new collagen and inhibits the enzymes that break it down, such as matrix metalloproteinases. biofor.co.il This highlights how derivatives of this compound can be designed to act as specific signaling agents in tissues like the skin. biofor.co.il

Biotechnological Exploration of this compound Modifying Enzymes and Pathways

The enzymes responsible for the synthesis of this compound, known as prolyl 3-hydroxylases (P3Hs), and other proline hydroxylases from various organisms represent a significant area of biotechnological exploration. These enzymes are being harnessed for the production of specific hydroxyproline isomers, which are valuable chiral building blocks for pharmaceuticals and other specialty chemicals. asm.orgresearchgate.net

In vertebrates, prolyl 3-hydroxylation is carried out by a family of enzymes including P3H1, P3H2, and P3H3, which are 2-oxoglutarate-dependent dioxygenases. pnas.orgmdpi.com These enzymes modify proline residues at specific locations within collagen chains. pnas.org While these human enzymes are crucial for physiological processes, microorganisms offer a more diverse and often more robust source of proline hydroxylases for biotechnological applications. asm.orgresearchgate.net

Microbial proline hydroxylases, found in bacteria and fungi, are typically involved in the biosynthesis of peptide antibiotics like echinocandins. asm.org Researchers have identified, cloned, and characterized several of these enzymes, revealing a range of regio- and stereo-specificities. researchgate.net For example, different microbial hydroxylases can produce trans-4-Hyp, cis-3-Hyp, or trans-3-Hyp from L-proline. researchgate.net

A significant achievement in this area is the development of engineered microbial systems for the efficient production of trans-3-hydroxyproline. This specific isomer was historically difficult to produce microbially due to a lack of known specific enzymes. researchgate.net By identifying and expressing a trans-proline 3-hydroxylase (trans-P3H) from an uncultured bacterium in an engineered E. coli strain, researchers have achieved high-yield production of trans-3-Hyp from glucose through fed-batch fermentation. researchgate.net This bioprocess offers a sustainable and efficient alternative to complex chemical synthesis.

The characterization of these enzymes also provides fascinating insights into metabolic pathways. For instance, the study of HtyE, a proline hydroxylase from the echinocandin B biosynthetic cluster in Aspergillus pachycristatus, revealed that it produces a significant amount of trans-3-Hyp (around 30%) even though this compound is not incorporated into the final echinocandin B product. asm.org This "cryptic" production suggests a complex interplay between the selectivity of the hydroxylase and the substrate specificity of the downstream nonribosomal peptide synthetase, highlighting evolutionary nuances in secondary metabolite biosynthesis. asm.org

The exploration of these enzymatic pathways extends to creating novel compounds. The HtyE enzyme was also observed to further oxidize one of its products, demonstrating the potential for these enzymes to catalyze multiple reactions and generate dihydroxylated amino acids, which are found in other natural products like cryptocandin. asm.org This enzymatic versatility opens up possibilities for combinatorial biosynthesis and the creation of novel peptide-based drugs.

Table 2: Examples of Characterized Proline Hydroxylases with Biotechnological Relevance

EnzymeSource OrganismProduct(s)Biotechnological SignificanceReferences
trans-P3H Uncultured bacterium (esnapd13)trans-3-HydroxyprolineEngineered into E. coli for efficient, high-yield bioproduction of trans-3-Hyp from glucose. researchgate.net
HtyE Aspergillus pachycristatustrans-4-Hyp, trans-3-Hyp (cryptic), 3-hydroxy-4-hydroxymethyl-L-prolineReveals complex interplay in antibiotic biosynthesis; potential for creating novel hydroxylated amino acids. asm.org
GloF Glarea lozoyensistrans-4-Hyp, trans-3-HypInvolved in pneumocandin biosynthesis; provides insight into the generation of different hydroxyproline isomers for nonribosomal peptides. asm.org
P3H1, P3H2, P3H3 Vertebrates (e.g., Human, Mouse)trans-3-Hydroxyproline (in collagen)Understanding their role in diseases like osteogenesis imperfecta; potential therapeutic targets. mdpi.com, pnas.org

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for detecting and quantifying 3-Hydroxyproline in post-translational modification (PTM) studies?

  • Answer : Detection of this compound requires specialized analytical techniques due to its structural similarity to other hydroxyproline isomers (e.g., 4-Hydroxyproline). High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used for precise identification and quantification. Researchers should ensure experimental protocols include:

  • Isomer-specific markers : Use synthetic standards to distinguish this compound from 4- or 5-Hydroxyproline .
  • Data validation : Cross-reference PTM datasets with notation tags (e.g., <site_type="modified">, <experiment="experimental evidence">) to confirm site-specific modifications .
  • Ethical and replication guidelines : Adhere to NIH preclinical reporting standards for experimental conditions to ensure reproducibility .

Q. How does this compound influence collagen stability compared to 4-Hydroxyproline?

  • Answer : While 4-Hydroxyproline is well-documented in stabilizing collagen triple helices, this compound’s role is less understood. Methodological considerations include:

  • Comparative structural assays : Use X-ray crystallography or nuclear magnetic resonance (NMR) to analyze collagen fragments with this compound substitutions.
  • Metabolic pathway analysis : Investigate enzymatic pathways (e.g., prolyl hydroxylases) that selectively target proline residues at specific positions .
  • Functional assays : Measure thermal stability (e.g., melting temperature) of collagen models incorporating this compound versus 4-Hydroxyproline .

Advanced Research Questions

Q. What experimental challenges arise in distinguishing this compound from other isomers in PTM studies, and how can they be mitigated?

  • Answer : Key challenges include:

  • Analytical specificity : Overlapping chromatographic peaks or mass spectra signals for isomers.
  • Solution : Optimize LC gradients and employ collision-induced dissociation (CID) in MS/MS to isolate isomer-specific fragment ions .
  • Biological context : Low abundance of this compound in most proteins.
  • Solution : Enrich PTM-containing peptides using affinity tags or immunoprecipitation before analysis .
  • Data interpretation : Use bioinformatics tools to map PTM sites against protein structures, ensuring annotations align with experimental evidence (e.g., <note_type=X> tags) .

Q. How can researchers resolve contradictory findings in the catabolic pathways of this compound?

  • Answer : Discrepancies in degradation pathways (e.g., oxidative vs. non-oxidative routes) require:

  • Multi-model validation : Replicate studies in diverse biological systems (e.g., mammalian cell lines, bacterial models) to identify conserved mechanisms .
  • Isotopic tracing : Use 13C^{13}\text{C}-labeled this compound to track metabolic fates via flux analysis .
  • Literature synthesis : Conduct systematic reviews to identify gaps (e.g., enzyme specificity, regulatory factors) using frameworks like PICO (Population, Intervention, Comparison, Outcome) .

Q. What strategies are effective for designing studies to elucidate the biosynthesis of this compound in understudied organisms?

  • Answer :

  • Hypothesis-driven sequencing : Screen genomes of target organisms for homologs of known prolyl hydroxylases (e.g., human P3H1) .
  • CRISPR/Cas9 knockout models : Validate enzyme function by disrupting candidate genes and assaying this compound levels .
  • Cross-disciplinary collaboration : Integrate structural biology, enzymology, and metabolomics data to map biosynthetic networks .

Methodological Best Practices

  • Ethical and statistical rigor : Obtain ethics approvals for human/animal studies and pre-register statistical plans (e.g., ANOVA for comparative analyses) .
  • Literature reviews : Use Google Scholar to identify foundational studies and assess citation impact, avoiding unreliable sources like consumer websites .
  • Data replication : Follow NIH guidelines for preclinical research to enhance reproducibility, including detailed reporting of experimental conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.